molecular formula C3H5Cl2N B13517031 2,3-Dichloroprop-2-en-1-amine

2,3-Dichloroprop-2-en-1-amine

Katalognummer: B13517031
Molekulargewicht: 125.98 g/mol
InChI-Schlüssel: ZBQLNGPKALTYHE-IWQZZHSRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dichloroprop-2-en-1-amine is an organic compound with the molecular formula C3H5Cl2N. It is characterized by the presence of two chlorine atoms and an amine group attached to a propene backbone. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloroprop-2-en-1-amine typically involves the reaction of 2,3-dichloropropene with ammonia or an amine under controlled conditions. One common method includes the use of 1,2,3-trichloropropane as a starting material, which undergoes dehydrochlorination in the presence of a base such as sodium hydroxide to form 2,3-dichloropropene. This intermediate is then reacted with ammonia to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the continuous addition of reactants and catalysts, such as triethylbenzylammonium chloride, to a reaction mixture, followed by the controlled addition of liquid caustic soda. This method enhances safety and efficiency while minimizing waste .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dichloroprop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2,3-Dichloroprop-2-en-1-amine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3-Dichloroprop-2-en-1-amine involves its interaction with nucleophiles, leading to the formation of various products through substitution and addition reactions. The compound’s reactivity is influenced by the presence of electron-withdrawing chlorine atoms, which make the carbon atoms more susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications to create complex molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,3-Dichloroprop-2-en-1-amine is unique due to the presence of both chlorine atoms and an amine group on a propene backbone. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Eigenschaften

Molekularformel

C3H5Cl2N

Molekulargewicht

125.98 g/mol

IUPAC-Name

(Z)-2,3-dichloroprop-2-en-1-amine

InChI

InChI=1S/C3H5Cl2N/c4-1-3(5)2-6/h1H,2,6H2/b3-1-

InChI-Schlüssel

ZBQLNGPKALTYHE-IWQZZHSRSA-N

Isomerische SMILES

C(/C(=C/Cl)/Cl)N

Kanonische SMILES

C(C(=CCl)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.